![molecular formula C19H24O7 B12104146 [5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate](/img/structure/B12104146.png)
[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s IUPAC name is ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol with the chemical formula C6H12O3 and a molecular weight of approximately 132.16 g/mol .
- It consists of a dioxolane ring (a six-membered cyclic ether) attached to a benzoate group. The stereochemistry indicates that the substituents are in the R configuration.
- The compound’s structure features two methyl groups on the dioxolane ring, contributing to its unique properties.
Preparation Methods
Industrial Production: Information on industrial-scale production methods is limited, but it likely involves specialized processes and purification steps.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Without precise data, we can’t specify exact reagents. typical conditions for dioxolane ring opening or benzoate ester reactions might apply.
Major Products: Hydrolysis of the benzoate ester could yield the corresponding alcohol and benzoic acid.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, stereochemistry, and applications in organic synthesis.
Biology and Medicine: Investigating its biological activity, toxicity, or potential as a prodrug could be relevant.
Industry: It might find use in specialty chemicals or pharmaceuticals.
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is not readily available. Further research would be needed to elucidate its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds: Other dioxolane derivatives, such as 1,3-Dioxolane, 4,5-dimethyl , exist. their structures and properties differ.
Uniqueness: The compound’s combination of dioxolane and benzoate moieties makes it distinctive.
Remember that due to limited data, some aspects remain speculative Researchers interested in this compound should explore its properties further
Properties
Molecular Formula |
C19H24O7 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate |
InChI |
InChI=1S/C19H24O7/c1-18(2)21-10-12(24-18)13-14(15-17(23-13)26-19(3,4)25-15)22-16(20)11-8-6-5-7-9-11/h5-9,12-15,17H,10H2,1-4H3 |
InChI Key |
SGEQHRHPFTZGON-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B12104067.png)
![9-((3aS,4S,6aR)-5-Fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12104074.png)
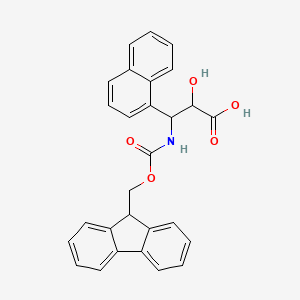

![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)
![Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate](/img/structure/B12104127.png)
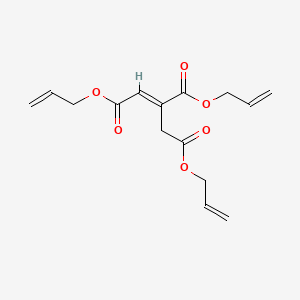
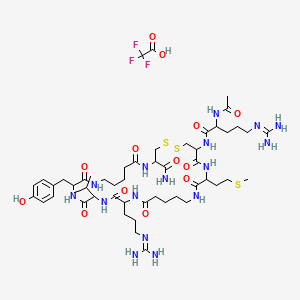
amine](/img/structure/B12104135.png)
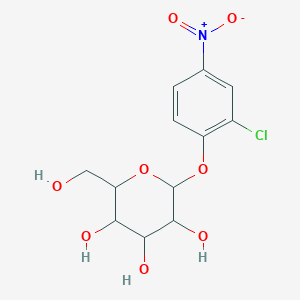
![16-Acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione](/img/structure/B12104145.png)
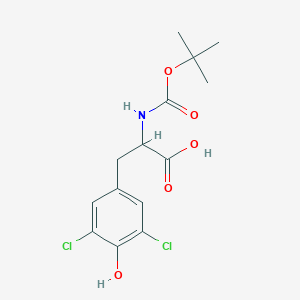
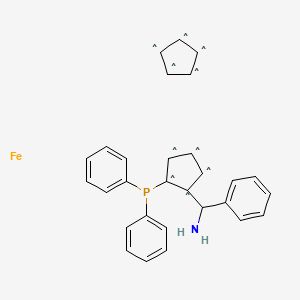
![2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B12104158.png)
